

An In-depth Technical Guide to the Hazardous Substance Profile of Disodium Phthalate

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Compound of Interest

Compound Name: *Disodium phthalate*

Cat. No.: *B103543*

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Executive Summary

Disodium phthalate, the disodium salt of phthalic acid, is a chemical compound that, based on available regulatory information, is not classified as a hazardous substance. This technical guide provides a comprehensive overview of the available data, or lack thereof, for **disodium phthalate** and contrasts it with the broader class of phthalate esters, which are well-documented as endocrine disruptors with significant health concerns. While **disodium phthalate** itself does not currently meet the criteria for hazardous classification under the Globally Harmonized System (GHS), the extensive research into related phthalate compounds warrants a thorough understanding of the potential mechanisms of action and the standardized protocols for toxicological assessment. This guide is intended to serve as a resource for researchers and professionals in drug development by detailing the regulatory landscape, summarizing toxicological data for related compounds, outlining relevant experimental protocols, and illustrating key biological signaling pathways affected by the broader phthalate class.

Regulatory and Safety Classification

Disodium phthalate is listed in various chemical inventories, including those managed by the European Chemicals Agency (ECHA). According to notifications to the ECHA Classification & Labelling (C&L) Inventory, the vast majority of notifiers have concluded that **disodium phthalate** does not meet the criteria for classification as a hazardous substance. However, it is

crucial to distinguish **disodium phthalate** from phthalate esters such as Di(2-ethylhexyl) phthalate (DEHP), Dibutyl phthalate (DBP), Benzyl butyl phthalate (BBP), and Diisobutyl phthalate (DIBP). Many of these phthalate esters are classified as toxic to reproduction and are subject to restrictions and authorization under regulations like REACH in the European Union.

Table 1: Regulatory and Hazard Classification Summary

Compound Name	CAS Number	GHS Classification (ECHA C&L)	Key Regulatory Notes
Disodium phthalate	15968-01-1	Not Classified	Generally not considered hazardous by most notifiers.
Di(2-ethylhexyl) phthalate (DEHP)	117-81-7	Toxic to reproduction (Repr. 1B)	Restricted under REACH; on the Authorisation List.
Dibutyl phthalate (DBP)	84-74-2	Toxic to reproduction (Repr. 1B)	Restricted under REACH; on the Authorisation List.
Benzyl butyl phthalate (BBP)	85-68-7	Toxic to reproduction (Repr. 1B)	Restricted under REACH; on the Authorisation List.
Diisobutyl phthalate (DIBP)	84-69-5	Toxic to reproduction (Repr. 1B)	Restricted under REACH; on the Authorisation List.

Toxicological Data

A thorough review of available safety data sheets and toxicological literature reveals a significant lack of specific quantitative data for **disodium phthalate**. For key toxicological endpoints, data is often listed as "not available." In contrast, extensive research has been conducted on various phthalate esters, establishing their potential for adverse health effects. The data for these related compounds are presented here for context and to highlight the toxicological profile of the broader phthalate class.

Table 2: Comparative Toxicological Endpoints

Toxicological Endpoint	Disodium phthalate	Di(2-ethylhexyl) phthalate (DEHP)	Dibutyl phthalate (DBP)
Acute Oral Toxicity (LD50, rat)	No data available	30,000 - 49,000 mg/kg	6,300 - 8,000 mg/kg[1]
Acute Dermal Toxicity (LD50, rabbit)	No data available	25,000 mg/kg	>4,000 mg/kg[1]
Skin Irritation/Corrosion	No data available	Not irritating to slight irritation	Not irritating
Eye Irritation/Corrosion	No data available	Slight to mild irritation	Mild irritation
Germ Cell Mutagenicity	No data available	Generally considered not mutagenic	Generally considered not mutagenic
Reproductive Toxicity	No data available	Known reproductive toxicant	Known reproductive toxicant
Carcinogenicity	No data available	Suspected of causing cancer	Not classified as a carcinogen

Mechanisms of Action and Signaling Pathways of Phthalates

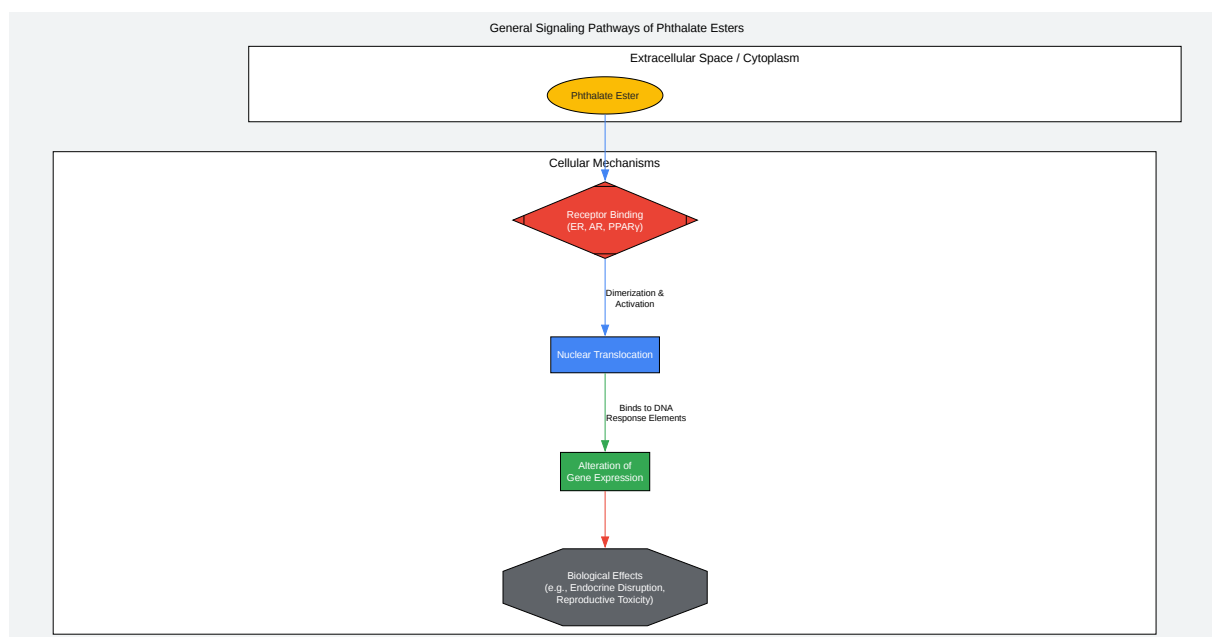
While specific data for **disodium phthalate** is wanting, the broader class of phthalate esters has been extensively studied for their role as endocrine-disrupting chemicals (EDCs).[2][3] Phthalates can interfere with the endocrine system at multiple levels, including hormone synthesis, release, and receptor binding.[2] The primary mechanisms of action involve interactions with nuclear receptors, which are critical in regulating gene expression related to reproduction and development.[2][4]

Key signaling pathways affected by certain phthalate esters include:

- Peroxisome Proliferator-Activated Receptors (PPARs): Phthalates and their metabolites can act as ligands for PPARs (α , γ , and δ), which are involved in lipid metabolism and

inflammatory responses.[5][6] Activation of PPARs is thought to be a key mechanism in the testicular toxicity of some phthalates.[5]

- Estrogen Receptors (ERs): Some phthalates exhibit weak estrogenic activity by binding to estrogen receptors (ER α and ER β), potentially disrupting normal estrogen signaling.
- Androgen Receptors (ARs): Several phthalates are known for their anti-androgenic effects. They can act as antagonists to the androgen receptor, inhibiting the action of testosterone and other androgens, which is critical for male reproductive development.[4]



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General signaling pathways of phthalate esters.

Experimental Protocols for Hazard Assessment

The toxicological properties of a chemical substance are evaluated through a battery of standardized tests. The Organisation for Economic Co-operation and Development (OECD) provides internationally recognized guidelines for the testing of chemicals to ensure consistency and reliability of data.^{[7][8][9]} The following are descriptions of key experimental protocols that would be used to assess the potential hazards of a substance like **disodium phthalate**.

Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)

This method is used to determine the acute oral toxicity of a substance and allows for its classification.^[10]

- Principle: A stepwise procedure where a small number of animals (typically rats, usually females) are dosed at one of a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight). The presence or absence of mortality or clear signs of toxicity in the first step determines the dose for the next step or if further testing is needed.^[10]
- Procedure:
 - A single animal is dosed with the starting dose (typically 300 mg/kg if there is no prior information).^[10]
 - The animal is observed for signs of toxicity and mortality for up to 14 days.^[10]
 - Based on the outcome, the next step involves dosing additional animals at the same, a lower, or a higher dose level until a confident classification can be made.
- Endpoint: The test allows for the classification of the substance into a GHS category for acute toxicity without calculating a precise LD50.

Skin Irritation/Corrosion (OECD Guideline 404)

This test determines the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.^{[11][12]}

- Principle: The substance is applied to the skin of a single animal (typically an albino rabbit) for a defined period. The skin is then observed for signs of erythema (redness) and edema (swelling).
- Procedure:
 - A small area of the animal's fur is clipped.
 - 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to the skin and covered with a gauze patch.
 - The exposure duration is typically 4 hours.[\[11\]](#)
 - After exposure, the patch is removed, and the skin is cleaned.
 - The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days.
- Endpoint: The severity and reversibility of the skin reactions are scored to determine if the substance is an irritant or corrosive.

Eye Irritation/Corrosion (OECD Guideline 405)

This test assesses the potential of a substance to cause damage to the eye.[\[13\]](#)

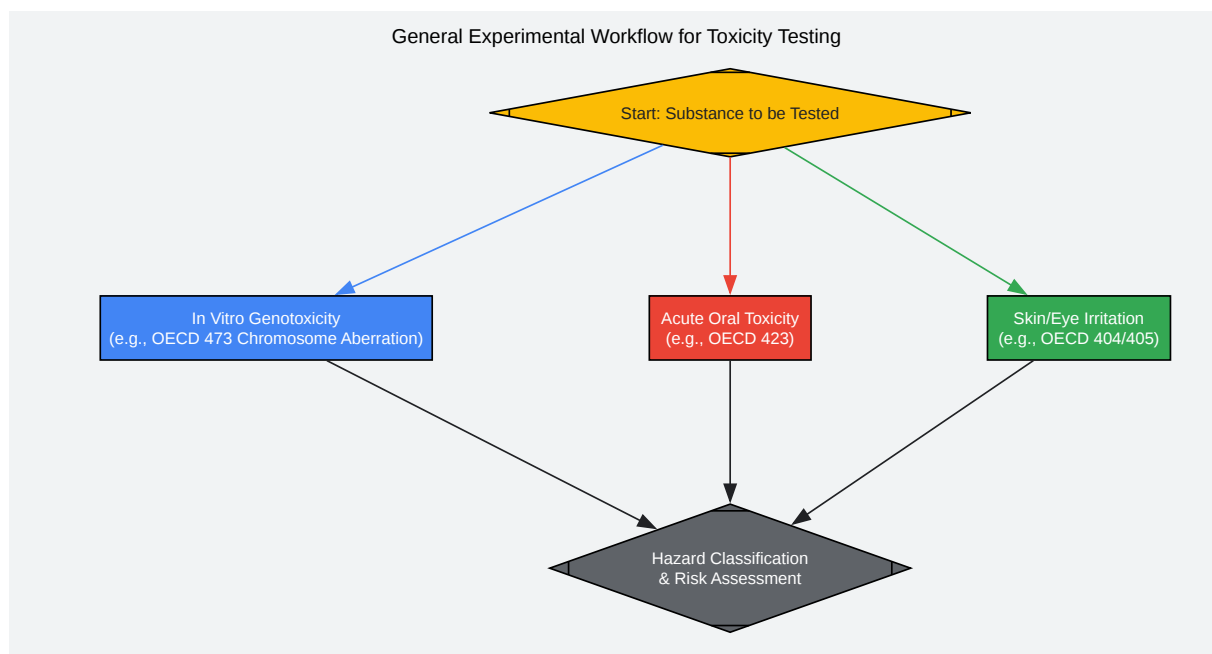
- Principle: A single dose of the substance is applied to the conjunctival sac of one eye of an animal (typically an albino rabbit). The untreated eye serves as a control.
- Procedure:
 - The test substance is instilled into the eye of a single animal.
 - The eye is examined at 1, 24, 48, and 72 hours after application for effects on the cornea, iris, and conjunctiva.
 - If a corrosive effect is not observed, the response can be confirmed in up to two additional animals.

- Endpoint: The severity and reversibility of ocular lesions are scored to classify the substance's eye irritation potential.

In Vitro Mammalian Chromosome Aberration Test (OECD Guideline 473)

This in vitro test is used to identify substances that cause structural chromosome aberrations in cultured mammalian cells.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

- Principle: Cultured mammalian cells (e.g., Chinese Hamster Ovary cells or human lymphocytes) are exposed to the test substance, both with and without an external metabolic activation system (like rat liver S9 fraction).[\[17\]](#)[\[18\]](#)
- Procedure:
 - Cell cultures are treated with at least three concentrations of the test substance.[\[15\]](#)
 - After a suitable exposure period, the cells are treated with a substance that arrests them in metaphase.[\[14\]](#)[\[15\]](#)
 - The cells are then harvested, stained, and analyzed microscopically for chromosomal aberrations.[\[14\]](#)[\[15\]](#)
- Endpoint: A statistically significant, dose-dependent increase in the number of cells with structural chromosome aberrations indicates a positive result for mutagenic potential.[\[14\]](#)



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General experimental workflow for toxicity testing.

Conclusion

Based on the current regulatory landscape and available scientific data, **disodium phthalate** is not classified as a hazardous substance. There is a notable absence of specific toxicological data for this compound, which contrasts sharply with the extensive body of research on phthalate esters. These esters are recognized as endocrine disruptors with the potential to cause reproductive and developmental toxicity through interference with key signaling pathways, including those mediated by PPAR, estrogen, and androgen receptors.

For researchers and professionals in drug development, it is essential to differentiate between **disodium phthalate** and the more hazardous phthalate esters. While **disodium phthalate** may not pose the same risks, the general concern over the phthalate class of chemicals underscores the importance of rigorous toxicological evaluation using standardized protocols,

such as the OECD guidelines detailed in this guide. Future research should aim to fill the existing data gaps for **disodium phthalate** to provide a more complete and definitive hazard assessment.

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